molecular formula C16H13ClFN5O B2904547 5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1225189-62-7

5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2904547
CAS RN: 1225189-62-7
M. Wt: 345.76
InChI Key: OPNZBZZTKZNDIK-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups including an amine, a triazole, and a carboxamide group. It also contains two phenyl rings, one of which is substituted with a chlorine atom and the other with a fluorine atom .

Scientific Research Applications

Antimicrobial Activities

Research conducted by Bektaş et al. (2007) on some new 1,2,4-triazole derivatives, including structures related to 5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, revealed significant antimicrobial properties. The synthesized compounds exhibited good to moderate activities against various test microorganisms, highlighting their potential as antimicrobial agents Bektaş et al., 2007.

Antipathogenic Activity

In a similar vein, Limban et al. (2011) synthesized acylthioureas derivatives and tested them for antipathogenic activity. The presence of halogen atoms, including fluorine, on the N-phenyl substituent of the thiourea moiety significantly impacted the anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth capabilities Limban et al., 2011.

Antitumor Activities

Furthermore, the research into triazole compounds extends into anticancer activities. Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound structurally related to the subject chemical, demonstrating significant inhibition of cancer cell line proliferation. This suggests the triazole derivatives' potential utility in developing novel antitumor therapies Hao et al., 2017.

Chemical Synthesis and Characterization

The versatility of 1,2,3-triazole derivatives in chemical synthesis is evident in the work of Kan (2015), who detailed the synthesis process of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through a multi-step procedure, highlighting the compound's synthetic accessibility and potential for further chemical modification Kan, 2015.

Future Directions

Future research could focus on elucidating the exact properties and potential applications of this compound. This could include determining its physical and chemical properties, studying its reactivity, and investigating its potential biological activities .

properties

IUPAC Name

5-(4-chloroanilino)-N-[(4-fluorophenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN5O/c17-11-3-7-13(8-4-11)20-15-14(21-23-22-15)16(24)19-9-10-1-5-12(18)6-2-10/h1-8,14-15,20-23H,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHBQQRNTVXSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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